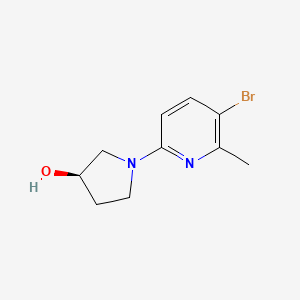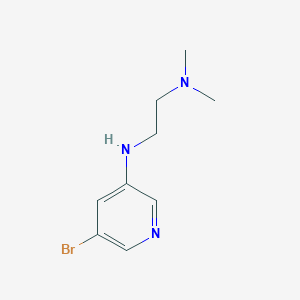
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid, also known as MPBC, is a novel compound that has gained attention due to its potential therapeutic properties. It belongs to the class of pyrrolidine carboxylic acids and has been studied extensively for its biological activity.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes neuronal survival and growth. In oncology, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In immunology, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells.
Biochemical and Physiological Effects:
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In the brain, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been shown to increase the levels of BDNF, which is involved in synaptic plasticity and neuronal survival. In cancer cells, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been shown to induce apoptosis and inhibit cell growth. In immune cells, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its high yield and purity, and its ability to modulate multiple pathways. However, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid. In neuroscience, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid could be studied for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid could be studied for its potential use as a chemotherapeutic agent or in combination with other drugs. In immunology, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid could be studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid is a novel compound that has gained attention for its potential therapeutic properties. It has been studied extensively for its biological activity and has shown promising results in various fields, including neuroscience, oncology, and immunology. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid.
Métodos De Síntesis
The synthesis of 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid involves the reaction of 3-phenoxybenzyl bromide with 3-methylpyrrolidine-3-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating. The yield of 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid is typically high, and the purity can be achieved by recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been studied for its potential therapeutic properties in various fields, including neuroscience, oncology, and immunology. In neuroscience, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models. In oncology, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
3-methyl-1-[(3-phenoxyphenyl)methyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(18(21)22)10-11-20(14-19)13-15-6-5-9-17(12-15)23-16-7-3-2-4-8-16/h2-9,12H,10-11,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWATRMXZXGQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)







![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)



![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)